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Compound of Interest

Compound Name:
5-Chloro-2-morpholin-4-yl-

phenylamine

Cat. No.: B177351 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the analytical methods used to

characterize and confirm the structure of 5-chloro-2-morpholino-aniline. It includes detailed

spectroscopic data, experimental protocols, and workflow visualizations to support research

and development activities.

Compound Overview
5-chloro-2-morpholino-aniline is an aniline derivative characterized by a chlorine atom at the 5-

position and a morpholine ring at the 2-position of the benzene ring. Its structural features

make it a potential building block in medicinal chemistry and materials science. Accurate

structural confirmation is critical for its application in synthesis and biological screening.

Chemical Structure
The structural formula of 5-chloro-2-morpholino-aniline is C₁₀H₁₃ClN₂O, with a molecular

weight of 212.67 g/mol .[1] The molecule consists of a central chloro-substituted aniline core

with a morpholine substituent attached via a nitrogen-carbon bond.

Below is a diagram illustrating the chemical structure and atom numbering scheme used for

spectral assignments.
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Chemical Structure of 5-chloro-2-morpholino-aniline
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Caption: Structure of 5-chloro-2-morpholino-aniline.

Spectroscopic Data for Structural Elucidation
The structure of 5-chloro-2-morpholino-aniline is confirmed through a combination of Nuclear

Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry

(MS). While direct spectral data for this specific compound is not widely published, data from

closely related analogs and predictive models allow for a confident assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for determining the carbon-hydrogen framework of a

molecule.[2]

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical

environment and connectivity of hydrogen atoms. The expected signals for 5-chloro-2-

morpholino-aniline are detailed below.
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Proton

Assignment

Predicted

Chemical Shift

(δ, ppm)

Multiplicity

Coupling

Constant (J,

Hz)

Integration

Morpholine H

(C2', C6')
~2.9 - 3.1 Triplet (t) ~4-5 4H

Morpholine H

(C3', C5')
~3.8 - 3.9 Triplet (t) ~4-5 4H

Amine (-NH₂) ~4.0 - 4.5
Broad Singlet (br

s)
- 2H

Aromatic H (H-6) ~6.7 - 6.8 Doublet (d) ~8-9 1H

Aromatic H (H-4) ~6.8 - 6.9
Doublet of

Doublets (dd)
~8-9, ~2-3 1H

Aromatic H (H-3) ~7.0 - 7.1 Doublet (d) ~2-3 1H

¹³C NMR Spectroscopy: The carbon NMR spectrum identifies the number and type of carbon

environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)

Morpholine C (C2', C6') ~50 - 52

Morpholine C (C3', C5') ~66 - 68

Aromatic C (C-3) ~115 - 117

Aromatic C (C-5) ~118 - 120

Aromatic C (C-6) ~120 - 122

Aromatic C (C-4) ~125 - 127

Aromatic C (C-1) ~135 - 137

Aromatic C (C-2) ~145 - 147

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in the molecule.[2]

Functional Group Vibrational Mode
Expected Wavenumber

(cm⁻¹)

N-H (Amine)
Symmetric & Asymmetric

Stretch
3300 - 3500 (two bands)

C-H (Aromatic) Stretch 3000 - 3100

C-H (Aliphatic) Stretch 2850 - 2960

C=C (Aromatic) Stretch 1500 - 1600

N-H (Amine) Bend 1580 - 1650

C-N (Aromatic Amine) Stretch 1250 - 1360

C-O-C (Ether) Asymmetric Stretch 1200 - 1270

C-Cl (Aryl Halide) Stretch 1000 - 1100

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the

elemental composition.[2]

Parameter Value

Ionization Mode Electrospray (ESI) or Electron Impact (EI)

Molecular Ion [M]⁺ (m/z) 212 (for ³⁵Cl), 214 (for ³⁷Cl)

Isotope Ratio [M]⁺:[M+2]⁺ Approximately 3:1

Key Fragments (m/z) Loss of morpholine, loss of chlorine

Synthesis and Characterization Workflow
The synthesis of 5-chloro-2-morpholino-aniline typically involves the reduction of a

nitroaromatic precursor, 4-(4-chloro-2-nitrophenyl)morpholine.[3] The subsequent structural

elucidation follows a logical workflow to ensure purity and confirm identity.
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Synthesis and Characterization Workflow
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Caption: Workflow for synthesis and structural analysis.

Experimental Protocols
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The following are generalized protocols for the synthesis and analysis of 5-chloro-2-

morpholino-aniline.

Synthesis: Reduction of 4-(4-chloro-2-
nitrophenyl)morpholine
This protocol is adapted from general methods for the reduction of nitroarenes.

Setup: In a round-bottom flask, dissolve the starting material, 4-(4-chloro-2-

nitrophenyl)morpholine, in a suitable solvent such as ethanol or ethyl acetate.

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

Reaction: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen

gas and maintain a positive pressure (or use a hydrogen-filled balloon). Stir the reaction

vigorously at room temperature.

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the

starting material is fully consumed.

Filtration: Upon completion, carefully filter the reaction mixture through a pad of celite to

remove the Pd/C catalyst.

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can

be purified by column chromatography on silica gel to yield the pure 5-chloro-2-morpholino-

aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6

mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.[2]

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer.

Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).[2]

¹³C NMR Acquisition: Acquire the carbon spectrum using a standard proton-decoupled pulse

sequence. A greater number of scans will be required compared to the ¹H NMR experiment
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to achieve an adequate signal-to-noise ratio.[2]

Infrared (IR) Spectroscopy
Sample Preparation: Place a small amount of the neat sample (if liquid) or a KBr pellet

preparation (if solid) onto the crystal of an ATR-FTIR spectrometer.

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. A background scan

should be run prior to the sample scan.[2] The final spectrum is typically presented as

transmittance versus wavenumber.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like

methanol or acetonitrile.

Data Acquisition: Infuse the sample solution into the mass spectrometer using an ESI

source. Acquire the spectrum in positive ion mode over a mass range that includes the

expected molecular weight (e.g., m/z 50-500).

Disclaimer: This document is intended for informational purposes for trained professionals. All

laboratory work should be conducted with appropriate safety precautions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b177351#5-chloro-2-morpholino-aniline-structural-
elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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